3',4'-Didehydro-3'-deoxycytidine Triphosphate
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Overview
Description
3’,4’-Didehydro-3’-deoxycytidine Triphosphate is a novel antiviral molecule produced by the enzyme viperin during the early stages of the innate immune response. It has been shown to act as a chain terminator of flavivirus RNA-dependent RNA polymerases .
Chemical Reactions Analysis
3’,4’-Didehydro-3’-deoxycytidine Triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include NAD±dependent enzymes such as glyceraldehyde 3-phosphate dehydrogenase, malate dehydrogenase, and lactate dehydrogenase . Major products formed from these reactions include 3’,4’-Didehydro-3’-deoxycytidine Diphosphate and 3’,4’-Didehydro-3’-deoxycytidine Monophosphate .
Scientific Research Applications
3’,4’-Didehydro-3’-deoxycytidine Triphosphate has a wide range of scientific research applications. It is primarily used in antiviral research due to its ability to act as a chain terminator of flavivirus RNA-dependent RNA polymerases . Additionally, it has been implicated in other processes such as regulation of thermogenesis in adipose tissue, dendritic cell maturation, chondrocyte development, type I interferon signaling, and macrophage polarization . Its broad-spectrum activity against both RNA and DNA viruses makes it a valuable tool in virology and immunology research .
Mechanism of Action
The mechanism by which 3’,4’-Didehydro-3’-deoxycytidine Triphosphate exerts its effects involves its role as a chain terminator of flavivirus RNA-dependent RNA polymerases . This action prevents the replication of viral RNA, thereby inhibiting the spread of the virus. The molecular targets and pathways involved include interactions with various human proteins such as farnesyl pyrophosphate synthase, mitochondrial trifunctional protein, interleukin-1 receptor-associated kinase 1, TNF receptor-associated factor 6, and cytosolic iron-sulfur assembly component 1 .
Comparison with Similar Compounds
3’,4’-Didehydro-3’-deoxycytidine Triphosphate is unique in its ability to act as a chain terminator of flavivirus RNA-dependent RNA polymerases . Similar compounds include other antiviral nucleotides such as 3’-Deoxy-3’,4’-didehydro-cytidine, which is the free base form of 3’,4’-Didehydro-3’-deoxycytidine Triphosphate . These compounds share similar antiviral properties but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C9H14N3O13P3 |
---|---|
Molecular Weight |
465.14 g/mol |
IUPAC Name |
[[(2R,3R)-2-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2,3-dihydrofuran-5-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,6,8,13H,4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t6-,8-/m1/s1 |
InChI Key |
DGUQXKKDZHTKIE-HTRCEHHLSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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